molecular formula C20H29N3O2 B7114221 Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone

Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone

Cat. No.: B7114221
M. Wt: 343.5 g/mol
InChI Key: YVEQZEGLUGGFSE-UHFFFAOYSA-N
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Description

Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone is a complex organic compound that features a cyclopentyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and catalysts would be tailored to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it may inhibit protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl group, piperidine ring, and pyrimidine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-20(17-3-1-2-4-17)23-11-6-16(7-12-23)19-21-10-5-18(22-19)15-8-13-25-14-9-15/h5,10,15-17H,1-4,6-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEQZEGLUGGFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C3=NC=CC(=N3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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